1-(1-methyl-1H-pyrazol-4-yl)propan-2-one
Overview
Description
1-(1-methyl-1H-pyrazol-4-yl)propan-2-one is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
The synthesis of 1-(1-methyl-1H-pyrazol-4-yl)propan-2-one typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . The reaction conditions often include moderate temperatures and the use of catalysts to facilitate the formation of the pyrazole ring. Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .
Chemical Reactions Analysis
1-(1-methyl-1H-pyrazol-4-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
1-(1-methyl-1H-pyrazol-4-yl)propan-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-pyrazol-4-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The pyrazole ring structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(1-methyl-1H-pyrazol-4-yl)propan-2-one can be compared with other similar compounds, such as:
3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol: This compound has a similar pyrazole ring but differs in the functional group attached to the propan chain.
2-(1-methyl-1H-pyrazol-4-yl)morpholine: This compound contains a morpholine ring in addition to the pyrazole ring, which may confer different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical reactions and a wide range of applications in various fields.
Properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-6(10)3-7-4-8-9(2)5-7/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBSPVDTFBEZLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CN(N=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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